molecular formula C8H4N4S2 B14757229 1,4-Dithiane-2,3,5,6-tetracarbonitrile

1,4-Dithiane-2,3,5,6-tetracarbonitrile

Cat. No.: B14757229
M. Wt: 220.3 g/mol
InChI Key: BCRRMLNNQLPYOH-UHFFFAOYSA-N
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Description

Contextualization within Sulfur-Containing Heterocycles

1,4-Dithiane-2,3,5,6-tetracarbonitrile is a member of the broad class of sulfur-containing heterocycles. These compounds, which incorporate one or more sulfur atoms within a cyclic framework, are integral to numerous areas of science and industry. nih.govtandfonline.com The presence of sulfur atoms imparts unique physicochemical properties that differ significantly from their carbocyclic counterparts, largely due to the availability of unshared electron pairs and the electronegativity difference between sulfur and carbon. nih.govopenmedicinalchemistryjournal.com

Sulfur-containing heterocycles are fundamental structural units in many pharmaceuticals, agrochemicals, and natural products. openmedicinalchemistryjournal.comthieme-connect.com In recent decades, their relevance has expanded into materials science, where they are used in the design of novel materials such as molecular conductors and magnets. nih.govopenmedicinalchemistryjournal.com The specific family of 1,4-dithianes, characterized by a six-membered ring containing two sulfur atoms at opposite positions, serves as a versatile building block in the synthesis of complex organic molecules. nih.gov The reactivity of the dithiane ring allows for controlled chemical transformations, making it a valuable synthon in targeted synthesis. nih.govresearchgate.net

Nomenclature and Structural Considerations of this compound

The systematic IUPAC name for the compound is this compound. This name precisely describes its molecular structure: a central, six-membered "1,4-dithiane" ring, which is a saturated heterocycle containing two sulfur atoms at the 1 and 4 positions. nih.gov This core is heavily substituted with four "cyano" (-C≡N) groups, one on each of the carbon atoms of the ring (positions 2, 3, 5, and 6). The molecule is characterized by its high degree of functionalization on a relatively simple heterocyclic scaffold.

Properties of this compound
IdentifierValueReference
Molecular FormulaC₈H₄N₄S₂
Molecular Weight220.3 g/mol
IUPAC NameThis compound
CAS Number66393-34-8 clearsynth.com
Canonical SMILESC(#N)C1C(SC(C(S1)C#N)C#N)C#N

It is crucial to distinguish this compound from its unsaturated analog, 1,4-Dithiin-2,3,5,6-tetracarbonitrile (B1363159). The primary difference lies in the saturation of the heterocyclic ring. The "dithiane" is a fully saturated ring system, meaning the carbon atoms are connected by single bonds. In contrast, the "dithiin" ring contains two carbon-carbon double bonds, rendering it an unsaturated, non-aromatic heterocycle. nih.govresearchgate.net

This structural variance leads to different molecular formulas and properties. The saturated dithiane has four hydrogen atoms on the ring's carbons (C₈H₄N₄S₂), whereas the unsaturated dithiin has none (C₈N₄S₂). nih.gov This difference in saturation also influences the ring's conformation; the 1,4-dithiane (B1222100) ring typically adopts a non-planar chair conformation, while the 1,4-dithiin ring has a boat-like structure. researchgate.net

Comparison of 1,4-Dithiane- vs. 1,4-Dithiin-tetracarbonitrile
PropertyThis compound1,4-Dithiin-2,3,5,6-tetracarbonitrileReference
Ring SystemSaturated (1,4-Dithiane)Unsaturated (1,4-Dithiin) nih.gov
Molecular FormulaC₈H₄N₄S₂C₈N₄S₂ nih.gov
Molecular Weight220.3 g/mol216.2 g/mol nih.gov
CAS Number66393-34-82448-55-7 clearsynth.comnih.gov

Significance of Highly Cyano-Substituted Organic Scaffolds in Contemporary Chemical Research

The presence of four cyano groups on the 1,4-dithiane scaffold is of great chemical significance. The cyano (-C≡N) group is a powerful electron-withdrawing group, and its incorporation into an organic molecule can dramatically alter the molecule's electronic, optical, and chemical properties. rsc.orgrsc.org This has made highly cyano-substituted compounds a major focus in various areas of chemical research.

In materials science, conjugated molecules bearing cyano groups are extensively used as active layers in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The electron-withdrawing nature of the cyano group helps to lower the molecule's LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is essential for creating efficient n-type organic semiconductors. rsc.org Recently, the introduction of multiple cyano groups into organic molecules has been explored as a strategy to develop high-performance cathodes for aqueous aluminum batteries, where the cyano groups provide additional redox sites and enhance cycling stability. nih.gov

Furthermore, cyano-substituted scaffolds are valuable in synthetic organic chemistry. The cyano group can serve as a versatile chemical handle, capable of being transformed into other functional groups like carboxylic acids or amides, providing a linkage for building more complex molecular architectures. acs.org In medicinal chemistry, the cyano group is a feature of numerous bioactive molecules and can be crucial for a compound's therapeutic activity. nih.gov Therefore, the dense cyano-functionalization of this compound places it at the intersection of materials science and synthetic chemistry, marking it as a compound with considerable research potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4N4S2

Molecular Weight

220.3 g/mol

IUPAC Name

1,4-dithiane-2,3,5,6-tetracarbonitrile

InChI

InChI=1S/C8H4N4S2/c9-1-5-6(2-10)14-8(4-12)7(3-11)13-5/h5-8H

InChI Key

BCRRMLNNQLPYOH-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1C(SC(C(S1)C#N)C#N)C#N

Origin of Product

United States

Synthetic Methodologies for 1,4 Dithiane 2,3,5,6 Tetracarbonitrile and Analogous Systems

Synthetic Pathways for 1,4-Dithiane-2,3,5,6-tetracarbonitrile

The synthesis of this compound, a saturated heterocyclic compound, can be achieved through the reaction of appropriate precursors that facilitate the formation of the dithiane ring system. A key synthon in this context is α-mercaptoacetaldehyde, which exists in equilibrium with its stable dimer, 2,5-dihydroxy-1,4-dithiane. researchgate.netorientjchem.org The reaction of 2,5-dihydroxy-1,4-dithiane with reagents capable of introducing the tetracarbonitrile framework is a viable synthetic strategy. googleapis.com For instance, reacting it with a cyanamide (B42294) derivative under acidic conditions can lead to the formation of substituted dithiane structures. googleapis.com

Another approach involves the direct reaction of chloroacetaldehyde (B151913) with a sulfur source like sodium hydrosulfide. googleapis.comguidechem.com This reaction generates a thioacetaldehyde (B13765720) intermediate which can dimerize to form the 1,4-dithiane (B1222100) ring. guidechem.com Subsequent functionalization or the use of cyanated starting materials would be necessary to yield the desired tetracarbonitrile product. The reaction conditions, such as temperature and pH, are critical for optimizing the yield and minimizing side products. googleapis.comgoogle.com

Synthetic Routes to 1,4-Dithiin-2,3,5,6-tetracarbonitrile (B1363159) and its Precursors

1,4-Dithiin-2,3,5,6-tetracarbonitrile, the unsaturated analog, is a significant compound in materials science. mit.edu A primary method for its synthesis involves the reaction of dichloromaleic acid imide with a sulfur-releasing agent, such as hydrogen sulfide (B99878) or thiourea (B124793). google.com This process leads to the formation of 1,4-dithiin-2,3,5,6-tetracarboxylic acid diimide, which can be a precursor to the tetracarbonitrile. google.com

A more direct route to polysubstituted 1,4-dithiins involves the reaction of alkynes with elemental sulfur under transition-metal-free conditions. rsc.org This method offers a straightforward protocol for constructing a variety of 1,4-dithiin structures with high regioselectivity. rsc.org For the specific synthesis of the tetracarbonitrile derivative, starting with a dicyanoacetylene precursor in such a reaction could be a potential pathway.

A common precursor for the dithiin ring is 2,5-dihydroxy-1,4-dithiane, which can undergo double dehydration to form the unsaturated 1,4-dithiin. researchgate.net Subsequent cyanation would be required to obtain the final product.

Precursor CompoundReagent(s)ProductReference
Dichloromaleic acid imideHydrogen sulfide or Thiourea1,4-Dithiin-2,3,5,6-tetracarboxylic acid diimide google.com
AlkynesElemental SulfurSubstituted 1,4-Dithiins rsc.org
2,5-Dihydroxy-1,4-dithianeDehydrating agent1,4-Dithiin researchgate.net

Derivatization Strategies for the 1,4-Dithiane and 1,4-Dithiin Core Structures

The functionalization of the 1,4-dithiin core is of interest for creating novel materials. mit.edu The dithiin ring can undergo isomerization and alkyne exchange reactions, for example, with dimethyl acetylenedicarboxylate, catalyzed by rhodium complexes. researchgate.net These reactions proceed via the cleavage of C–S bonds and can lead to unsymmetrically substituted dithiins or even desulfurization to form thiophenes. researchgate.net This indicates that the dithiin ring, while stable, possesses reactivity that can be harnessed for derivatization.

The introduction of nitrile groups is typically accomplished by incorporating them into the starting materials rather than by post-synthetic modification of the dithiane or dithiin ring. This is because the direct cyanation of these sulfur-containing heterocyclic systems can be challenging. Therefore, synthetic strategies often begin with precursors that already contain the cyano groups. For example, using dicyano-substituted alkynes in reactions with elemental sulfur would directly yield a dicyano-dithiin. rsc.org

Catalytic Approaches in the Synthesis of Polysubstituted Dithianes and Dithiins

Transition metal catalysis is a powerful tool for the synthesis and functionalization of complex organic molecules, including sulfur heterocycles. mdpi.comrsc.org While some syntheses of the basic 1,4-dithiin ring are performed under transition-metal-free conditions, rsc.org the creation of more complex, polysubstituted derivatives often relies on these catalysts.

Palladium-catalyzed cross-coupling reactions, such as the Stille, Hiyama, and Sonogashira reactions, are widely used to form new C-C bonds. mdpi.com These methodologies could be applied to halogenated dithiin or dithiane precursors to introduce a variety of substituents. For instance, a bromo- or iodo-substituted dithiin could be coupled with an organometallic reagent in the presence of a palladium catalyst to form a new C-C bond.

Rhodium catalysts have been shown to be effective in promoting isomerization and alkyne exchange reactions of 1,4-dithiins, allowing for the synthesis of unsymmetrically substituted derivatives. researchgate.net Copper-catalyzed reactions are also prevalent in the synthesis of various heterocyclic compounds and could be adapted for dithiin and dithiane derivatization. nih.gov The development of catalysts anchored on porous supports is also an emerging area, offering potential for heterogeneous catalysis in these synthetic transformations. researchgate.net

Catalytic Reaction TypeTransition MetalApplicationReference
Cross-Coupling ReactionsPalladiumC-C bond formation on halo-dithiins/dithianes mdpi.com
Isomerization/Alkyne ExchangeRhodiumSynthesis of unsymmetrical 1,4-dithiins researchgate.net
Oxidative Coupling/CyclizationCopperGeneral heterocycle synthesis nih.gov

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a metal-free alternative for bond formation. In the context of dithiane chemistry, organocatalysts can facilitate the stereoselective functionalization of the dithiane scaffold. Although a direct organocatalytic synthesis for this compound is not specified, the functionalization of related 1,3-dithiane (B146892) systems provides a clear precedent.

One notable example is the development of an efficient organocatalytic methodology for the stereoselective addition of 2-carboxythioesters-1,3-dithiane to nitroalkenes. This reaction, catalyzed by a cinchona-derived bifunctional thiourea catalyst, provides access to chiral γ-nitro-β-aryl-α-keto esters with high enantioselectivity. The dithiane moiety in this context acts as a glyoxylate (B1226380) anion synthon equivalent.

The reaction proceeds under mild conditions, typically using a 20 mol% catalyst loading in a solvent like toluene (B28343) at room temperature. The methodology has been shown to be effective for a range of nitrostyrenes bearing both electron-donating and electron-withdrawing substituents, consistently yielding products with good to excellent enantiomeric excess (ee).

EntryR Group in NitrostyreneYield (%)Enantiomeric Excess (ee %)
1H7187
24-Cl7385
34-Br7586
44-Me6888
52-Cl7092
62-Br6590

This table presents selected results for the organocatalytic conjugate addition of a 2-carboxythioester-1,3-dithiane to various substituted nitrostyrenes. The data illustrates the utility of organocatalysis in functionalizing dithiane-containing molecules.

This organocatalytic strategy highlights a pathway for introducing complex functionalities onto a dithiane ring system with high stereocontrol, a principle that could be conceptually extended to the synthesis of highly substituted dithianes like this compound.

Rearrangement Reactions in the Preparation of Dithiane Derivatives

Rearrangement reactions offer an elegant and often efficient route to constructing cyclic systems, including the 1,4-dithiane core. A particularly effective method involves the rearrangement of a 1,3-dithiolane (B1216140) into a 1,4-dithiane. nih.gov This type of transformation, sometimes referred to as a Parham ring expansion, involves a 1,2-sulfur migration via a cyclic sulfonium (B1226848) intermediate. nih.gov

A practical and scalable example of this strategy begins with the simple condensation of ethane-1,2-dithiol with a dimethylacetal derived from chloroacetaldehyde. nih.gov This initial step affords a 2-(chloromethyl)-1,3-dithiolane intermediate. This dithiolane is then subjected to reflux in a mixture of water and toluene, which induces a spontaneous rearrangement. nih.gov During this process, the 1,3-dithiolane rearranges to the more stable six-membered 1,4-dithiane ring system, accompanied by the elimination of hydrochloric acid. nih.gov

This two-step procedure provides a straightforward and scalable synthesis for 5,6-dihydro-1,4-dithiin, a valuable unsaturated derivative of the 1,4-dithiane system. nih.gov This rearrangement capitalizes on the thermodynamic stability of the six-membered ring over its five-membered precursor, providing a reliable method for accessing the 1,4-dithiane framework from simple and widely available starting materials. nih.gov The elegance of this approach lies in its ability to construct the target heterocyclic core through an intramolecular reorganization of atoms, often proceeding in high yield. nih.gov

Reactivity and Mechanistic Investigations of 1,4 Dithiane 2,3,5,6 Tetracarbonitrile Derivatives

Influence of Electron-Withdrawing Nitrile Substituents on Ring System Reactivity

The four nitrile (-CN) groups on the 1,4-dithiane (B1222100) ring of 1,4-Dithiane-2,3,5,6-tetracarbonitrile exert a profound influence on the molecule's electronic properties and subsequent reactivity. Nitrile groups are strongly electron-withdrawing due to the electronegativity of the nitrogen atom and the polar nature of the carbon-nitrogen triple bond. This effect has several key consequences:

Increased Acidity of Ring Protons: The inductive effect of the nitrile groups withdraws electron density from the carbon atoms of the dithiane ring. This, in turn, increases the acidity of the hydrogen atoms attached to these carbons (methine protons). The resulting carbanion, if formed, would be stabilized through the delocalization of the negative charge onto the adjacent nitrile groups. This enhanced acidity is a critical factor in potential nucleophilic transformations.

Deactivation towards Electrophilic Attack: The electron-deficient nature of the ring system makes it highly resistant to attack by electrophiles. Classical electrophilic aromatic substitution-type reactions, which can sometimes be observed in more electron-rich dithiin systems, are not feasible for this heavily substituted, electron-poor dithiane.

Activation for Nucleophilic Attack: The electron-poor character of the carbon skeleton makes the molecule more susceptible to nucleophilic attack. While the saturated dithiane ring itself does not have obvious sites for addition, reactions involving the nitrile groups or potential ring-opening transformations initiated by nucleophiles become more plausible.

Impact on Pericyclic Reactions: In the corresponding unsaturated dithiin analogue, these electron-withdrawing groups would render the C=C double bonds extremely electron-poor, making the molecule a highly activated dienophile for Diels-Alder reactions. organic-chemistry.org

The table below summarizes the expected influence of the tetracarbonitrile substitution compared to the unsubstituted 1,4-dithiane parent ring.

PropertyUnsubstituted 1,4-DithianeThis compound
Ring Proton Acidity LowSignificantly Increased
Susceptibility to Electrophilic Attack Low to Moderate (for dithiin)Extremely Low
Susceptibility to Nucleophilic Attack LowIncreased
Dienophilic Reactivity (of Dithiin form) LowVery High

Nucleophilic Transformations Involving the Dithiane/Dithiin Core

Nucleophilic transformations are central to the synthetic utility of dithiane chemistry, particularly in the context of "umpolung" or polarity reversal. quimicaorganica.org

The generation of a carbanion by deprotonation of a C-H bond is a key step for subsequent alkylation. For the well-studied 1,3-dithiane (B146892) system, protons at the C2 position can be abstracted by a strong base like n-butyllithium (n-BuLi) to form a stable nucleophilic carbanion. youtube.com This carbanion can then react with various electrophiles, such as alkyl halides, in C-C bond-forming reactions. organic-chemistry.org

In the case of 1,4-dithianes and their derivatives, this chemistry is more complex. Metalation of simple 1,4-dithianes is often problematic and can lead to β-elimination. nih.gov However, partially unsaturated derivatives like 5,6-dihydro-1,4-dithiins can be successfully metalated and alkylated, as the resulting lithiated species show greater stability at low temperatures. nih.gov

For this compound, the strong electron-withdrawing effect of the four nitrile groups would make the ring protons significantly more acidic than in the parent 1,4-dithiane. This suggests that a weaker base might be sufficient for deprotonation, potentially avoiding the harsh conditions that lead to decomposition. However, the stability of the resulting carbanion and its propensity for fragmentation versus alkylation would require specific experimental investigation.

The concept of an acyl anion equivalent is a cornerstone of umpolung chemistry, famously demonstrated with 1,3-dithianes. youtube.com Normally, a carbonyl carbon is electrophilic. By converting an aldehyde into a 1,3-dithiane, the polarity is reversed; the corresponding carbon atom becomes acidic and, upon deprotonation, nucleophilic. quimicaorganica.org This nucleophile is considered a synthetic equivalent of an acyl anion (R-C=O)⁻. After reacting with an electrophile, the dithiane group can be hydrolyzed back to a carbonyl group, revealing a ketone or aldehyde. youtube.com

While this strategy is well-established for 1,3-dithianes, its application to 1,4-dithianes is less common due to the aforementioned challenges with metalation and stability. nih.gov For this compound, generating a specific acyl anion equivalent would be complicated by the presence of four potential deprotonation sites. A selective mono-deprotonation would be difficult to achieve. Furthermore, the subsequent hydrolysis of the highly substituted and electronically modified dithiane ring back to a carbonyl compound would likely require specialized conditions, differing significantly from standard protocols used for simple dithianes.

Electrophilic Transformations of Substituted Dithianes

Electrophilic transformations on the dithiane or dithiin core are relatively rare and generally require the more aromatic-like, unsaturated 1,4-dithiin ring system. Studies have shown that 1,4-dithiins can undergo electrophilic aromatic substitution-type reactions like Vilsmeier-Haack formylation and nitration. nih.gov However, these reactions can be accompanied by side reactions such as ring contraction and desulfurization, indicating the delicate stability of the dithiin ring under strongly acidic or forcing conditions. nih.gov

In the context of this compound, the saturated nature of the ring and, more importantly, the extreme deactivating effect of the four nitrile substituents, would render it inert to electrophilic attack on the carbon framework. The electron density of the ring is so severely depleted that it would repel any approaching electrophile.

Pericyclic Reactions of Dithiane and Dithiin Derivatives

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. adichemistry.commsu.edu The most prominent example in this context is the Diels-Alder reaction, a [4+2] cycloaddition. wikipedia.orgyoutube.com

The saturated this compound cannot directly participate in Diels-Alder reactions as it lacks the requisite π-electron systems. However, its hypothetical unsaturated analogue, 2,3,5,6-tetracyano-1,4-dithiin , would be a highly interesting participant in such reactions.

As a Dienophile: A normal-demand Diels-Alder reaction involves an electron-rich diene and an electron-poor dienophile. organic-chemistry.org The reaction is facilitated by electron-withdrawing groups on the dienophile, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org The presence of four cyano groups would make 2,3,5,6-tetracyano-1,4-dithiin an exceptionally electron-deficient and, therefore, a highly reactive dienophile. It would be expected to react readily with electron-rich dienes to form cycloadducts.

As a Diene: In an inverse-electron-demand Diels-Alder reaction, the electronic requirements are reversed: the diene is electron-poor and the dienophile is electron-rich. Given its highly electron-deficient nature, 2,3,5,6-tetracyano-1,4-dithiin could potentially act as the diene component in reactions with very electron-rich alkenes or alkynes (dienophiles). Thia-Diels-Alder reactions, where a sulfur-containing compound acts as the diene, are known, though less common than their all-carbon counterparts. beilstein-journals.org

The table below outlines the potential Diels-Alder reactivity of the hypothetical unsaturated derivative.

Reaction TypeRole of 2,3,5,6-tetracyano-1,4-dithiinRequired Reaction Partner
Normal-Demand Diels-Alder DienophileElectron-rich diene (e.g., cyclopentadiene, alkoxy-substituted dienes)
Inverse-Demand Diels-Alder DieneElectron-rich dienophile (e.g., enamines, vinyl ethers)

(3+2) Cycloadditions and Related Cascade Processes

The carbon-carbon double bonds in 1,4-dithiin-2,3,5,6-tetracarbonitrile (B1363159) are exceptionally electron-deficient due to the presence of four nitrile substituents. This electronic feature makes the dithiin ring an excellent dipolarophile for (3+2) cycloaddition reactions with a variety of electron-rich 1,3-dipoles. uchicago.edu These reactions provide a powerful route for the construction of complex, fused heterocyclic systems.

A (3+2) cycloaddition is a pericyclic reaction that involves a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered ring. uchicago.edu In the context of 1,4-dithiin-2,3,5,6-tetracarbonitrile, the double bonds act as the two-atom component. Common 1,3-dipoles that are expected to react readily with this substrate include azomethine ylides, nitrones, and nitrile oxides.

The reaction of 1,4-dithiin-2,3,5,6-tetracarbonitrile with an azomethine ylide, for instance, would be expected to yield a fused pyrrolidine (B122466) ring system. The high regioselectivity often observed in such reactions would be dictated by the electronic and steric properties of both the dipole and the dipolarophile.

These initial cycloaddition events can serve as the entry point into more complex reaction sequences known as cascade processes. 20.210.105 A cascade reaction, also termed a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step is a consequence of the chemical functionality formed in the preceding step. 20.210.105 For example, the initial cycloadduct formed from a (3+2) cycloaddition could undergo a spontaneous rearrangement or a subsequent intramolecular reaction to generate a more complex polycyclic architecture. An initial [3+2] annulation can be followed by an intramolecular Michael/oxa-Michael pathway, leading to the formation of multiple rings in a single synthetic operation. nih.gov

Below is a table summarizing potential (3+2) cycloaddition reactions involving 1,4-dithiin-2,3,5,6-tetracarbonitrile.

1,3-DipoleDipolarophileExpected Product Class
Azomethine Ylide1,4-Dithiin-2,3,5,6-tetracarbonitrileFused Pyrrolidine Derivative
Nitrone1,4-Dithiin-2,3,5,6-tetracarbonitrileFused Isoxazolidine Derivative
Nitrile Oxide1,4-Dithiin-2,3,5,6-tetracarbonitrileFused Isoxazoline Derivative
Diazoalkane1,4-Dithiin-2,3,5,6-tetracarbonitrileFused Pyrazoline Derivative

Radical Reactions and C-H Functionalization of Dithiane Systems

The investigation of radical reactions involving dithiane and dithiin systems has revealed pathways for unique functionalizations. For the unsaturated 1,4-dithiin-2,3,5,6-tetracarbonitrile, the electron-poor nature of the double bonds makes them susceptible to attack by nucleophilic radicals. The 1,4-dithiin motif is known for its ability to form stable radical cations and diradical dications upon oxidation, suggesting a rich redox chemistry that could be exploited in radical-based transformations. researchgate.netmit.edu

While specific radical reactions of this compound are not extensively documented, the direct C-H functionalization of the parent 1,4-dithiane is an area of active research. nih.gov These methods allow for the introduction of new substituents directly onto the dithiane core without the need for pre-functionalization. Photoredox catalysis has emerged as a powerful tool for this purpose, enabling the generation of a sulfur-stabilized carbon radical from 1,4-dithiane. This radical intermediate can then participate in various cross-coupling reactions. nih.gov

For instance, photoredox-catalyzed thioether (C–H) alkylation and heteroarylation have been successfully applied to 1,4-dithiane. nih.gov These reactions demonstrate that a sulfur-stabilized carbon radical derived from 1,4-dithiane is a viable intermediate, opening avenues for its use in a range of free radical-type cross-couplings. nih.gov The presence of electron-withdrawing nitrile groups in this compound would likely influence the reactivity of the adjacent C-H bonds, potentially facilitating their activation.

The table below outlines some general approaches to C-H functionalization that could be applicable to dithiane systems.

Reaction TypeCatalyst/ReagentFunctional Group Introduced
C-H AlkylationPhotoredox CatalystAlkyl Group
C-H ArylationTransition Metal CatalystAryl Group
C-H HeteroarylationPhotoredox CatalystHeteroaryl Group

Ring Contraction and Expansion Reactions of Dithiane/Dithiin Systems

Ring contraction and expansion reactions are valuable transformations in organic synthesis for accessing ring systems that may be challenging to prepare directly. wikipedia.org

Ring Expansion: Ring expansion reactions are particularly relevant to the synthesis of the 1,4-dithiin and related dihydro-1,4-dithiepin ring systems. A well-established method involves the ring expansion of 1,3-dithiolanes and 1,3-dithians. csic.esdocumentsdelivered.com For example, treatment of a 1,3-dithiolane (B1216140) with phenyl selenenyl chloride in methylene (B1212753) chloride can induce a ring expansion to afford a dihydro-1,4-dithiin. csic.es This type of transformation proceeds through a proposed mechanism involving sulfenyl chloride intermediates. The Parham cyclization, which involves the rearrangement of lithiated thioethers, is another versatile strategy for the synthesis of 1,4-dithiins and can be considered a form of ring expansion from a conceptual standpoint. researchgate.net

Ring Contraction: Ring contraction of dithiane or dithiin rings is less common but can be envisaged through several synthetic strategies. Photochemical methods, for instance, can induce rearrangements and fragmentations that lead to smaller ring systems. nih.gov A Norrish Type II reaction in a suitably functionalized dithiane derivative could lead to a 1,4-diradical intermediate that subsequently fragments and re-closes to form a smaller ring. nih.gov Another potential route for ring contraction involves a deaminative process on a biaryl-linked azepine system, which proceeds through a cascade of a nih.govcsic.es-Stevens rearrangement and dehydroamination. nih.gov While not directly demonstrated on a dithiin system, analogous transformations could potentially be developed.

The table below summarizes general strategies for ring size modification of sulfur-containing heterocycles.

TransformationStarting MaterialKey Reagents/ConditionsProduct Ring System
Ring Expansion1,3-DithiolanePhenyl Selenenyl ChlorideDihydro-1,4-dithiin
Ring Expansion1,3-DithianePhenyl Selenenyl ChlorideDihydro-1,4-dithiepin
Ring ContractionFunctionalized PiperidinePhotoirradiationCyclopentane
Deaminative Ring ContractionDihydroazepineLiI, PO(OMe)₃, t-BuOKFused Aromatic System

Supramolecular Chemistry and Self Assembly of 1,4 Dithiane 2,3,5,6 Tetracarbonitrile Analogs

Non-Covalent Interactions in Highly Cyano-Functionalized Heterocycles.frontiersin.orgrsc.org

The behavior of highly cyano-functionalized heterocycles in supramolecular assemblies is dictated by a subtle interplay of various non-covalent forces. frontiersin.orgrsc.org These interactions, though individually weak, collectively govern the formation, stability, and properties of the resulting molecular solids. frontiersin.org The strategic placement of multiple cyano groups on a heterocyclic scaffold, as seen in 1,4-dithiane-2,3,5,6-tetracarbonitrile, creates regions of positive electrostatic potential, which can interact favorably with electron-rich species. mdpi.com

While this compound itself lacks conventional hydrogen bond donors, its analogs can be functionalized to participate in intricate hydrogen bonding networks. The nitrogen atoms of the cyano groups can act as hydrogen bond acceptors. In the presence of suitable donor molecules, these interactions can direct the assembly of complex architectures. For instance, in peptide-based rotaxanes, hydrogen bonding is a key driving force for their efficient assembly. nih.gov The dimensionality of these hydrogen bond networks, whether they form 1D chains, 2D sheets, or 3D frameworks, can significantly influence the physical properties of the resulting materials, such as their mechanical strength and stability. nih.govresearchgate.net In some cases, charge-assisted hydrogen bonds, where the donor and/or acceptor carry ionic charges, can lead to even stronger and more directional interactions. mdpi.com

Interaction TypeKey Features
Hydrogen Bonding Directional, specific, can form extensive networks (1D, 2D, 3D). nih.govresearchgate.net
π-π Stacking Non-directional, involves aromatic or pseudo-aromatic rings, influences crystal packing. researchgate.netrsc.org
Charge-Transfer Occurs between electron-rich donors and electron-poor acceptors, often results in colored complexes. nih.govresearchgate.net

The presence of four strongly electron-withdrawing cyano groups renders the this compound core a potent electron acceptor. This characteristic makes it an ideal candidate for forming charge-transfer (CT) complexes with electron-rich donor molecules. nih.govresearchgate.net These interactions arise from the partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. preprints.org The formation of such CT complexes is often accompanied by the appearance of a new, long-wavelength absorption band in the UV-vis spectrum, leading to distinct color changes. preprints.org The strength of the charge-transfer interaction is dependent on the electron-donating and -accepting abilities of the components and their relative orientation. unibe.chnih.gov

Molecular Recognition Phenomena

The specific arrangement of functional groups and the defined shape of this compound and its derivatives allow for their application in molecular recognition. Dithiane-based scaffolds can be synthetically modified to incorporate specific recognition elements, such as hydrogen-bonding sites, enabling them to selectively bind to complementary guest molecules like ureas and barbiturates. nih.gov The combination of shape complementarity and specific non-covalent interactions underpins the principles of molecular recognition in these systems.

Controlled Self-Assembly in Solution and on Surfaces

The directional nature of non-covalent interactions allows for the controlled self-assembly of this compound analogs into well-defined supramolecular structures in solution and on surfaces. The process of self-assembly is a spontaneous organization of molecules into ordered arrangements, driven by the minimization of free energy. uoc.gr By carefully designing the molecular building blocks and controlling the experimental conditions (e.g., solvent, temperature, concentration), it is possible to guide the assembly process towards desired architectures. The understanding of these self-assembly processes is crucial for the bottom-up fabrication of functional nanomaterials.

Design and Synthesis of Supramolecular Architectures (e.g., Cages, Rotaxanes, Catenanes)

The principles of molecular recognition and self-assembly can be extended to the design and synthesis of complex, mechanically interlocked molecules such as cages, rotaxanes, and catenanes. nih.gov

Cages: These are discrete, three-dimensional structures with an internal cavity that can encapsulate guest molecules. The formation of coordination cages often involves the self-assembly of metal ions and organic ligands. nih.gov

Rotaxanes: These consist of a linear "axle" molecule threaded through a macrocyclic "wheel," with bulky "stoppers" at the ends of the axle preventing the wheel from dethreading. nih.gov The synthesis of rotaxanes can be directed by hydrogen bonding and other non-covalent interactions between the axle and wheel components. nih.govnih.gov

Catenanes: These are composed of two or more interlocked macrocycles. Their synthesis often relies on template-directed strategies where pre-formed rings are interlocked around a template, or where the rings are formed in the presence of each other. uoc.grnih.gov

The synthesis of such intricate architectures highlights the power of supramolecular chemistry to create complex molecular machinery from relatively simple building blocks. nih.gov

Influence of Molecular Geometry and Electronic Characteristics on Assembly Behavior

The self-assembly of this compound and its analogs into ordered supramolecular structures is profoundly governed by a delicate interplay of their distinct molecular geometries and potent electronic characteristics. While direct studies on the self-assembly of this compound are not extensively documented, a comprehensive understanding can be extrapolated from the well-established principles of supramolecular chemistry and the known behaviors of its constituent functional groups—the 1,4-dithiane (B1222100) ring and the tetracyano substituents.

The electronic character of this compound is dominated by the four strongly electron-withdrawing nitrile (-C≡N) groups. wikipedia.org These groups create a significant electron deficiency on the dithiane scaffold. The nitrogen atoms of the nitrile groups are regions of high negative electrostatic potential and can act as effective hydrogen bond acceptors. nih.govresearchgate.net The linear geometry of the C-C≡N moiety allows for directional interactions. wikipedia.orgebsco.com Given the high density of nitrile groups, a variety of weak intermolecular interactions are expected to play a crucial role in the assembly process. These include:

Hydrogen Bonding: In the presence of suitable hydrogen bond donors, the nitrogen atoms of the nitrile groups can participate in C-H···N or O-H···N hydrogen bonds, which are highly directional and can drive the formation of specific, ordered architectures. nih.govnih.gov

Halogen Bonding: If halogenated analogs are considered, the nitrile nitrogen can act as a halogen bond acceptor.

Dipole-Dipole Interactions: The strong dipole moment of the nitrile groups will lead to significant dipole-dipole interactions, influencing the relative orientation of molecules in the crystal lattice to maximize electrostatic attraction. nih.gov

The combination of the puckered dithiane ring and the electronically demanding nitrile groups suggests that the self-assembly of these molecules will be a complex process. The final supramolecular architecture will be a result of a compromise between maximizing attractive non-covalent interactions and achieving efficient space-filling. It is plausible that these molecules could form intricate networks, potentially with porous structures, stabilized by a multitude of weak interactions. The specific geometry of any given analog, including the stereochemistry of the substituents on the dithiane ring, will have a pronounced effect on the resulting solid-state structure.

Table of Compounds Mentioned

Compound Name
This compound
Cyclohexane
1,4-Dithiane

Interactive Data Table: Predicted Intermolecular Interactions and Geometric Considerations

Interaction TypeDonor/Acceptor GroupsTypical GeometryInfluence on Assembly
Hydrogen BondingC-H (from solvent or other molecules) / N≡C-Linear or near-linearDirectional control, formation of chains or sheets
Chalcogen Bonding-S- (dithiane ring) / N≡C- or other nucleophilesDirectional, along the extension of the C-S bondContributes to packing, can form 2D or 3D networks
Dipole-DipolePolarized -C≡N groupsHead-to-tail alignmentInfluences molecular orientation and lattice energy
van der Waals ForcesEntire molecular surfaceNon-directionalGeneral space-filling and stabilization
Geometric Factor Description Implication for Assembly
Ring ConformationPredominantly chair-likeNon-planar molecular shape, directs substituents axially/equatoriallyPrevents simple planar packing, favors complex 3D structures
Substituent OrientationAxial vs. Equatorial placement of nitrile groupsAffects steric hindrance and accessibility for interactionsDetermines which intermolecular contacts are sterically feasible

Theoretical and Computational Studies on 1,4 Dithiane 2,3,5,6 Tetracarbonitrile and Analogs

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the fundamental electronic and geometric properties of molecules. For 1,4-Dithiane-2,3,5,6-tetracarbonitrile, these calculations would predict a molecular structure heavily influenced by the interplay between the dithiane ring's conformational preferences and the strong electronic effects of the four nitrile substituents.

The 1,4-dithiane (B1222100) ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of four bulky and electron-withdrawing cyano groups at all available carbon positions would introduce significant steric hindrance and electrostatic interactions. These interactions could lead to a distortion of the classic chair conformation or potentially favor a twist-boat conformation.

The four cyano groups are potent electron-withdrawing groups, a property well-documented in analogous molecules like tetracyanoethylene (B109619) (TCNE) and tetracyanoquinodimethane (TCNQ). rsc.orgwikipedia.org This strong electron-withdrawing nature is predicted to drastically lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering this compound a powerful electron acceptor. rsc.orgresearchgate.net This characteristic is crucial for potential applications in organic electronics and for the formation of charge-transfer complexes. wikipedia.org The high electron affinity would also influence the reactivity of the molecule, making it susceptible to reduction. rsc.orgwikipedia.org

ParameterPredicted Value/CharacteristicBasis of Prediction
Ring Conformation Distorted Chair or Twist-BoatSteric and electrostatic repulsion of four cyano groups.
Electronic Nature Strong Electron AcceptorInductive and resonance effects of four cyano groups, analogous to TCNE. rsc.orgwikipedia.org
HOMO-LUMO Gap SmallExpected due to stabilization of the LUMO by electron-withdrawing groups.
C-S Bond Length ~1.81 ÅTypical for 1,4-dithiane rings.
C-C Bond Length (ring) ~1.54 ÅTypical for sp³-sp³ carbon bonds in a saturated ring.
C-C≡N Bond Length ~1.47 ÅTypical for a C(sp³)-C(sp) single bond.
C≡N Bond Length ~1.15 ÅCharacteristic of a carbon-nitrogen triple bond.

Note: The bond lengths are standard values and would be refined by specific quantum chemical calculations for this molecule.

Mechanistic Studies of Reaction Pathways

The tetracyano substitution pattern suggests a rich and unique reactivity for this compound, which can be explored through computational mechanistic studies. The high electron deficiency of the dithiane ring carbons makes them potential electrophilic sites.

Nucleophilic Addition: The molecule is predicted to be highly susceptible to attack by nucleophiles. Computational studies could model the reaction pathways of amines, alkoxides, or other nucleophiles with the dithiane ring. mdpi.com DFT calculations can be used to determine the activation barriers and reaction energies, predicting whether such reactions are kinetically and thermodynamically favorable.

Redox Chemistry: Analogous to TCNE and TCNQ, this compound is expected to undergo facile one-electron reduction to form a stable radical anion. rsc.orgwikipedia.orgacs.org Computational methods can predict the reduction potential and the distribution of spin density in the resulting radical anion, which is crucial for understanding its magnetic and electronic properties.

Cycloaddition Reactions: While the dithiane ring itself is saturated, the high density of cyano groups could enable unusual cycloaddition reactions under certain conditions, similar to the diverse reactivity of TCNE. acs.orgrsc.org Theoretical studies could investigate the feasibility of [2+2] or [3+2] cycloadditions with various reaction partners, mapping out the potential energy surfaces to identify transition states and intermediates.

Conformational Analysis of the Dithiane Ring System

The conformational landscape of the 1,4-dithiane ring is well-understood, primarily involving an equilibrium between chair and twist-boat forms. nih.gov For this compound, this equilibrium would be dramatically influenced by the four nitrile substituents.

A key aspect of the analysis would be the relative orientation of the C-CN bonds. In a chair conformation, substituents can be in either axial or equatorial positions. With substitution at all four carbon atoms, significant steric and dipolar repulsions are unavoidable.

Steric Hindrance: The van der Waals radii of the four nitrile groups would lead to significant 1,3-diaxial interactions if they were to occupy axial positions in a chair conformer. This steric strain would likely destabilize such conformations.

Electrostatic Interactions: The nitrile group has a strong dipole moment. The repulsion between these dipoles would be a major factor governing the conformational preference. Computational modeling is essential to quantify these electrostatic interactions and their impact on the relative energies of different conformers.

It is plausible that a twist-boat conformation, which can better accommodate bulky substituents and minimize dipolar repulsions, might be energetically competitive with or even more stable than a highly strained chair conformation. acs.org

ConformerKey FeaturePredicted Relative StabilityReason
Chair Rigid, well-defined axial/equatorial positions.Potentially High EnergySevere steric clashes (1,3-diaxial interactions) and dipole-dipole repulsions among the four cyano groups.
Twist-Boat More flexible structure.Potentially Lower EnergyMay better alleviate steric strain and unfavorable electrostatic interactions between the numerous nitrile groups. acs.org

Molecular Dynamics Simulations of Self-Assembly Processes

The pronounced electron-acceptor character of this compound suggests a strong propensity for self-assembly, particularly with electron-donating molecules. nih.govnih.gov Molecular dynamics (MD) simulations are the ideal tool to investigate these processes at the atomic level.

MD simulations can model the behavior of many molecules over time, providing insights into how they interact and organize in solution or in the solid state. For this system, simulations could explore:

Donor-Acceptor Stacking: When mixed with suitable electron-donor molecules (e.g., polycyclic aromatic hydrocarbons or tetrathiafulvalene), MD simulations could predict the spontaneous formation of ordered, alternating donor-acceptor stacks. researchgate.net These structures are the basis for many organic conductive materials.

Influence of Solvent: The polarity and nature of the solvent play a critical role in self-assembly. MD simulations can be performed in various explicit solvents to understand how solvent-solute interactions compete with the intermolecular forces driving the assembly process. mdpi.com

Crystal Packing: Predictive simulations of crystal packing can suggest the most stable solid-state structures, driven by a combination of van der Waals forces, electrostatic interactions between the polar nitrile groups, and potential C-H···N hydrogen bonds. nih.gov The strong intermolecular interactions mediated by the nitrile groups could lead to highly ordered crystalline materials. cityu.edu.hk

Rational Design of New Derivatives with Predicted Reactivity

Computational chemistry serves as a powerful engine for the in silico design of new molecules with tailored properties, saving significant time and resources compared to a purely experimental approach. mit.edu Starting from the parent this compound structure, computational methods can guide the design of derivatives with enhanced or specific functionalities.

Tuning Electronic Properties: By replacing one or more nitrile groups with other substituents (e.g., halogens, nitro groups, or even electron-donating groups), quantum chemical calculations can predict the resulting changes in the molecule's LUMO and HOMO energies. This allows for the fine-tuning of its electron affinity, redox potential, and optical properties for specific applications in materials science. acs.org

Controlling Self-Assembly: The self-assembly behavior can be rationally controlled by modifying the molecular shape and intermolecular interaction sites. For instance, adding long alkyl chains could promote assembly in nonpolar solvents and influence the morphology of the resulting nanostructures. MD simulations can be used to screen different derivatives and predict their assembly behavior before synthesis is attempted.

Enhancing Reactivity: For applications in organic synthesis, computational studies can help design derivatives with enhanced reactivity towards specific substrates. By modeling reaction mechanisms, one could identify modifications that lower the activation energy for a desired transformation, thereby creating a more efficient reagent.

Advanced Research Applications and Emerging Directions for 1,4 Dithiane 2,3,5,6 Tetracarbonitrile

Role in Advanced Materials Science

The introduction of four nitrile groups onto the 1,4-dithiane (B1222100) scaffold is expected to significantly influence its electronic properties, making it a candidate for applications in materials science. However, specific research detailing its performance and characteristics in these areas is sparse.

Organic Electronics and Optoelectronics

Tetracyano-substituted heterocyclic compounds are often investigated for their potential as n-type organic semiconductors due to the strong electron-withdrawing nature of the cyano groups. These groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. In theory, 1,4-Dithiane-2,3,5,6-tetracarbonitrile could be explored as a component in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), or organic photovoltaic (OPV) devices. However, there are no specific studies found that detail the synthesis and characterization of this compound for such applications.

Sensing Applications

The electron-deficient nature of the this compound ring system could make it a candidate for sensing applications. The nitrile groups could potentially interact with various analytes through dipole-dipole or coordination interactions, leading to a detectable signal. For instance, its interaction with electron-rich species might cause a change in its optical or electronic properties, forming the basis of a chemical sensor. Nevertheless, no published research was identified that demonstrates the use of this specific compound in any sensing application.

Development of Novel Synthetic Reagents and Building Blocks

The high degree of functionalization in this compound suggests its potential as a versatile building block in organic synthesis. The four nitrile groups can, in principle, be transformed into a variety of other functional groups, such as carboxylic acids, amines, or amides, providing access to complex molecular architectures. The dithiane ring itself can also be manipulated. However, the available literature does not provide specific examples of its use as a novel synthetic reagent or building block.

Exploration in Asymmetric Synthesis Utilizing Chiral Derivatives

The synthesis of chiral derivatives of this compound and their application in asymmetric catalysis is a plausible area of research. The introduction of chiral auxiliaries could lead to the formation of enantiomerically pure products. Such chiral dithiane derivatives could potentially serve as ligands for metal catalysts or as organocatalysts. Despite the general interest in chiral sulfur-containing compounds in asymmetric synthesis, there is no specific information available on the synthesis or application of chiral this compound derivatives.

Future Research Avenues and Unexplored Chemical Space

The lack of extensive research on this compound indicates that its chemical space is largely unexplored. Future research could focus on several key areas:

Synthesis and Characterization: Development of efficient and scalable synthetic routes to this compound and its derivatives. Thorough characterization of its structural, electronic, and photophysical properties would be a crucial first step.

Materials Science: Investigation of its potential in organic electronics, including the fabrication and testing of devices incorporating this compound. Exploration of its properties for applications in data storage or other advanced materials.

Supramolecular Chemistry: The electron-accepting nature of the molecule could be exploited in the design of charge-transfer complexes and other supramolecular assemblies.

Coordination Chemistry: The sulfur and nitrogen atoms could act as coordination sites for metal ions, leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs) with potentially interesting catalytic or material properties.

Asymmetric Catalysis: Synthesis of chiral derivatives and their evaluation as ligands or catalysts in a range of asymmetric transformations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-Dithiane-2,3,5,6-tetracarbonitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves introducing cyano groups onto the 1,4-dithiane backbone. A plausible route is nucleophilic substitution using cyanogen bromide (BrCN) or metal-catalyzed cyanation. Optimization includes controlling reaction temperature (25–60°C), using anhydrous solvents (e.g., acetonitrile), and monitoring reaction progress via thin-layer chromatography (TLC). Post-synthesis purification via recrystallization or column chromatography ensures purity. Challenges include avoiding side reactions with sulfur atoms in the dithiane ring .

Q. What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography resolves the planar geometry of the dithiane ring and cyano group orientations, though symmetry may complicate interpretation .
  • FT-IR spectroscopy identifies strong C≡N stretches near 2220–2240 cm⁻¹.
  • 13C NMR detects nitrile carbons at ~115–120 ppm, but symmetry may reduce signal splitting.
  • Mass spectrometry (MS) confirms the molecular ion peak at m/z 216.24 (C₈N₄S₂) .

Q. What are the key stability considerations for storing and handling this compound?

  • Methodological Answer : Store in airtight containers at 2–8°C in a dry, dark environment to prevent hydrolysis or photodegradation. Avoid contact with oxidizers (e.g., peroxides) due to potential exothermic reactions. Use personal protective equipment (PPE) including nitrile gloves and fume hoods to mitigate respiratory and dermal irritation risks .

Advanced Research Questions

Q. How do the electron-withdrawing cyano groups influence the host-guest chemistry of this compound in supramolecular complexes?

  • Methodological Answer : The cyano groups enhance electron-deficient character, making the compound a strong acceptor in charge-transfer complexes. Experimental binding constants (K) can be determined via UV-Vis titration (e.g., Benesi-Hildebrand method) in solvents like CH₂Cl₂. Computational studies (DFT) model orbital interactions, showing reduced LUMO energy (~-3.5 eV) compared to non-cyano analogs .

Q. What challenges arise in interpreting the UV-Vis spectra of metal complexes involving this compound, and how can solvent effects be accounted for?

  • Methodological Answer : Overlapping absorption bands from dithiane and cyano moieties complicate peak assignment. Solvent polarity shifts λₘₐₓ; for example, polar solvents (e.g., DMSO) may stabilize charge-transfer transitions. Use temperature-controlled spectroscopy and Job’s plot analysis to resolve stoichiometry. Reference spectra of analogous complexes (e.g., Cu²⁺ adducts) aid interpretation .

Q. How can computational models predict the electronic structure and reactivity of this compound in charge-transfer applications?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps (predicted ~4.1 eV) and electron affinity. Compare computed vibrational frequencies (IR) and Mulliken charges with experimental data to validate models. Applications in organic electronics require correlating computed electron mobility (μₑ) with thin-film transistor performance .

Q. What are the limitations in determining equilibrium constants (K) for adducts of this compound using spectroscopic methods?

  • Methodological Answer : Weak binding interactions (K < 10² M⁻¹) and spectral overlap reduce accuracy. Mitigate by using high-purity solvents, low temperatures to stabilize adducts, and dual-wavelength monitoring. Rose-Drago graphical methods improve K determination in dilute solutions .

Data Contradictions and Gaps

  • Stability Data : While and recommend storage at 2–8°C, long-term degradation studies under these conditions are lacking.
  • Ecotoxicity : No data on bioaccumulation or aquatic toxicity exist, requiring researchers to adopt precautionary protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.